molecular formula C9H11Cl2NS B1306041 2-(2,6-Dichloro-benzylsulfanyl)-ethylamine CAS No. 48133-71-7

2-(2,6-Dichloro-benzylsulfanyl)-ethylamine

Cat. No. B1306041
CAS RN: 48133-71-7
M. Wt: 236.16 g/mol
InChI Key: VCKWYLGEZYGACK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided do not directly address the synthesis of "2-(2,6-Dichloro-benzylsulfanyl)-ethylamine," but they do provide insight into the synthesis of similar compounds. For instance, the synthesis of nickel(II) dibromide complexes with 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines is described, which involves the use of benzylsulfanyl groups in the precursor molecules . Additionally, the preparation of various benzofuran derivatives through alkaline hydrolysis and oxidation reactions is detailed . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by techniques such as single-crystal X-ray diffraction. For example, the nickel(II) dibromide complexes exhibit a distorted-pyramidal geometry at nickel . The benzofuran derivatives show aromatic π-π interactions and hydrogen bonding, which are crucial for the stability of the crystal structures . These findings suggest that "2-(2,6-Dichloro-benzylsulfanyl)-ethylamine" may also exhibit interesting structural features that could be analyzed using similar techniques.

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(2,6-Dichloro-benzylsulfanyl)-ethylamine," but they do discuss the reactivity of related compounds. For instance, the nickel(II) dibromide complexes are highly active for the polymerization of ethylene . The benzofuran derivatives are synthesized through reactions involving hydrolysis and oxidation, which are common in the modification of sulfur-containing compounds . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2,6-Dichloro-benzylsulfanyl)-ethylamine" are not directly reported, the properties of similar compounds can provide some insights. The benzofuran derivatives exhibit intermolecular hydrogen bonds and π-π interactions, which could influence their melting points, solubility, and stability . The nickel(II) dibromide complexes' high activity in ethylene polymerization suggests that they have significant catalytic properties . These properties are important when considering the applications and handling of "2-(2,6-Dichloro-benzylsulfanyl)-ethylamine."

Safety And Hazards

Like many organic compounds, it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes. It might also present hazards related to reactivity and disposal .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWYLGEZYGACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380321
Record name 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichloro-benzylsulfanyl)-ethylamine

CAS RN

48133-71-7
Record name 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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